

Mianserin Receptor Affinity & Functional Profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Mianserin

CAS No.: 24219-97-4

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Receptor / Target	Affinity (K _i , nM)	Functional Activity & Notes
5-HT _{2A}	1.6 - 55 [1]	Antagonist [1]
5-HT _{2C}	0.63 - 6.5 [1]	Inverse Agonist [1]
5-HT _{1F}	13 [1]	Agonist (EC ₅₀ = 47.5 nM in G protein assay) [2]
5-HT _{1E}	Not Determined (ND) [1]	Agonist (EC ₅₀ = 123.3 nM in G protein assay) [2]
5-HT ₃	5.8 - 300 [1]	Antagonist [1]
5-HT ₇	48 - 56 [1]	Antagonist [1]
Histamine H ₁	0.30 - 1.7 [1]	Antagonist / Inverse Agonist [1]
α _{2A} -Adrenergic	4.8 [1]	Antagonist [1]
α _{2C} -Adrenergic	3.8 [1]	Antagonist [1]
Norepinephrine Transporter (NET)	71 [1]	Uptake Inhibitor [1]

Receptor / Target	Affinity (K _i , nM)	Functional Activity & Notes
κ-Opioid (KOP)	530 (EC ₅₀) [1]	Partial Agonist [3]

Key Experimental Methodologies

The data in the table above is derived from several key experimental techniques that are standard in receptor pharmacology.

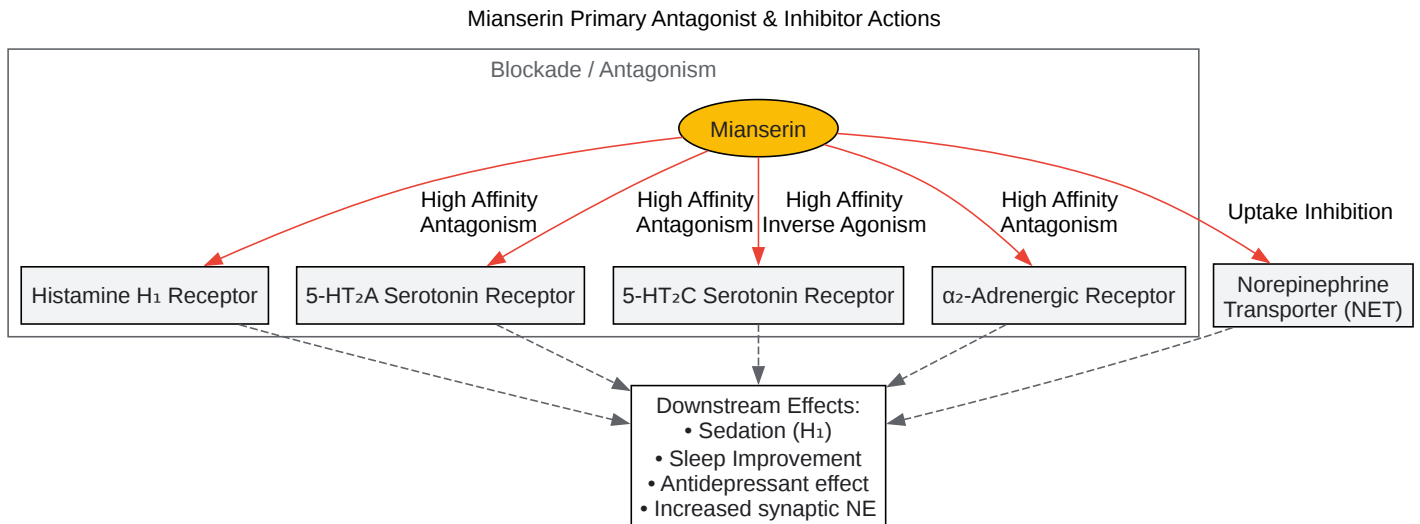
- **Radioligand Binding Assays:** This is the primary method for determining receptor affinity (K_i values). It involves measuring the ability of **Mianserin** to displace a radioactively labeled ligand known to bind to a specific receptor. This technique was used to establish its high affinity for H₁, 5-HT₂, and α₂-adrenergic receptors [1] [3].
- **Functional G Protein Activity Assays:** To determine if a drug is an agonist or antagonist, functional assays are used. The **GloSensor cAMP assay** measures a receptor's ability to inhibit the production of cAMP, a classic signaling pathway for Gi-coupled receptors like 5-HT₁ receptors. The **Bioluminescence Resonance Energy Transfer (BRET) G protein activation assay** more directly measures the dissociation of the G protein heterotrimer, a key step in signaling. These methods confirmed **Mianserin**'s agonist activity at 5-HT_{1E} and 5-HT_{1F} receptors [2].
- **[³⁵S]GTPγS Binding Assay:** This assay measures the direct activation of G proteins by a receptor. An increase in [³⁵S]GTPγS binding indicates agonist activity. This method was crucial in identifying **Mianserin** as a partial agonist at the κ-opioid receptor [3].
- **Cryo-Electron Microscopy (Cryo-EM):** This advanced structural biology technique was used to visualize the binding pose of **Mianserin** within the 5-HT_{1E} receptor, providing a physical basis for its unexpected agonist activity [2].

Visualizing Key Signaling Pathways

Mianserin's complex pharmacology can be better understood by visualizing its impact on two key signaling pathways.

Diagram 1: Traditional Antagonist & Uptake Inhibition Profile

This diagram illustrates **Mianserin**'s long-established mechanisms, which primarily involve blocking receptors and the norepinephrine transporter.

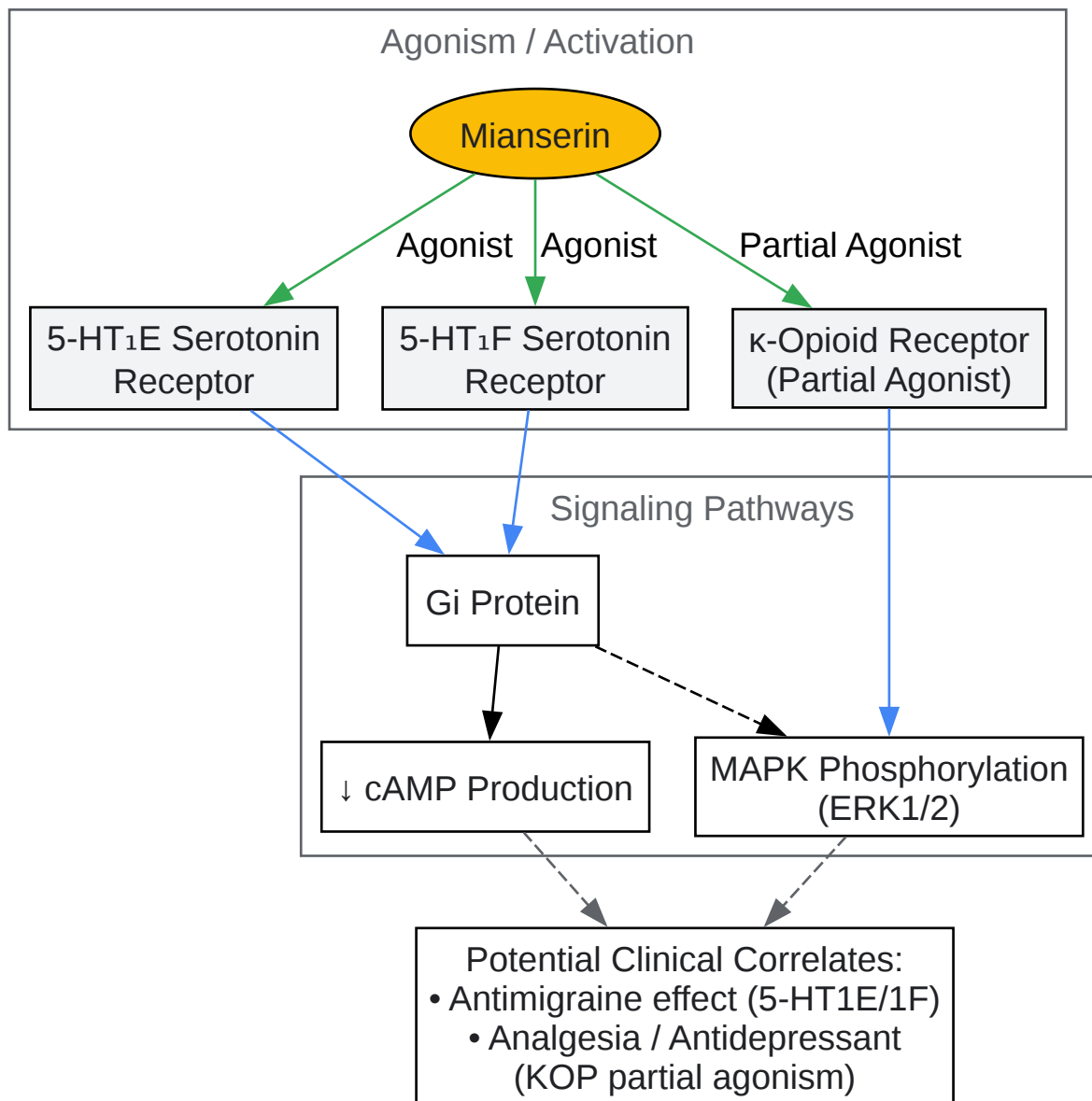


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Diagram 2: Newly Discovered Agonist Activities

Recent research has revealed **Mianserin**'s unexpected role as an agonist at certain receptors, which may explain some of its clinical effects.

Mianserin Newly Discovered Agonist Actions



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Key Comparative Insights for Research

- **Unexpected Agonism:** **Mianserin** and related tetracyclic compounds like setiptiline were historically classified as pan-antagonists. The discovery of their potent agonist activity at 5-HT_{1E}/1F receptors represents a significant paradigm shift in their pharmacological understanding [2].
- **Structural Insights:** Cryo-EM structures reveal that **Mianserin** adopts a unique, agonist-like binding pose within the 5-HT_{1E} receptor, distinct from how similar drug scaffolds bind to inactive-state

receptors [2].

- **Mechanism vs. Effect:** While **Mianserin** has high affinity for many 5-HT receptors, its potent **anti-inflammatory activity** appears to be independent of 5-HT receptor binding, potentially acting through inhibition of endosomal Toll-like receptor (TLR) signaling [4] [5].

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To cite this document: Smolecule. [Mianserin Receptor Affinity & Functional Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b535401#mianserin-comparative-receptor-affinity>]

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